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Compound of Interest

Compound Name: 2-Methoxy-4-methylnicotinonitrile

Cat. No.: B122532

An In-depth Technical Guide to the Research Applications of 2-Methoxy-4-
methylnicotinonitrile

Abstract

2-Methoxy-4-methylnicotinonitrile is a substituted pyridine derivative that, while not
extensively studied as a standalone bioactive agent, represents a valuable and versatile
scaffold for chemical and pharmaceutical research. Its unique arrangement of a nitrile, a
methoxy group, and a methyl group on a pyridine ring provides multiple reactive sites and
modulatory handles for drug discovery and materials science. This guide explores the potential
research applications of 2-Methoxy-4-methylnicotinonitrile, drawing insights from the well-
established roles of the nicotinonitrile and methoxypyridine moieties in medicinal chemistry. We
will delve into its synthetic utility, potential as a precursor for various bioactive compounds, and
provide exemplary protocols for its modification and analysis. This document serves as a
foundational resource for researchers, chemists, and drug development professionals seeking
to leverage this compound in their scientific endeavors.

Introduction: The Chemical Landscape of 2-
Methoxy-4-methylnicotinonitrile

2-Methoxy-4-methylnicotinonitrile is a heterocyclic aromatic compound with the chemical
formula CsHsN20. At its core is a pyridine ring, a ubiquitous structure in both natural products
and synthetic drugs. The strategic placement of its functional groups—a cyano (nitrile) group at
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the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position—imbues
it with a distinct chemical personality that makes it an attractive starting point for synthetic
campaigns.

Commercially, it is primarily available as a chemical intermediate or building block, pointing to
its utility in the synthesis of more complex molecules rather than as an end-product itself. The
true potential of this molecule lies in the chemical reactivity of its constituent parts and the
established pharmacological importance of the larger chemical class to which it belongs.

Table 1: Physicochemical Properties of 2-Methoxy-4-methylnicotinonitrile

Property Value Source

Molecular Formula CsHsN20 PubChem

Molecular Weight 148.16 g/mol PubChem

CAS Number 36355-03-4 ChemicalBook
White to off-white ] i

Appearance Various Suppliers
powder/crystals

- Soluble in organic solvents like
Solubility Inferred from structure
DMSO, DMF, Methanol

The Nicotinonitrile Scaffold: A Privileged Structure
in Medicinal Chemistry

The nicotinonitrile core (3-cyanopyridine) is a well-recognized "privileged scaffold” in drug
discovery. The nitrile group is a versatile functional handle; it can act as a hydrogen bond
acceptor, a bioisostere for other functional groups, or be chemically transformed into amines,
amides, or tetrazoles, opening up a vast chemical space for analogue synthesis.

Numerous compounds incorporating the nicotinonitrile moiety have demonstrated significant
biological activity across various therapeutic areas. A notable example is the class of
dihydropyridine calcium channel blockers, where the core pyridine structure is fundamental to
their mechanism of action. Furthermore, the nicotinonitrile structure is a key component in a
variety of enzyme inhibitors, including:
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» Janus Kinase (JAK) Inhibitors: Several approved and investigational JAK inhibitors, used in
the treatment of autoimmune diseases and cancers, feature a cyanopyridine headgroup that
interacts with the hinge region of the kinase domain.

o Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs, used for type 2 diabetes, often
utilizes a nitrile group for key binding interactions within the enzyme's active site.

The presence of the nitrile group in 2-Methoxy-4-methylnicotinonitrile thus immediately
suggests its potential as a starting material for the synthesis of novel kinase or protease
inhibitors.

Strategic Substituents: The Role of the Methoxy and
Methyl Groups

The methoxy (-OCHs) and methyl (-CHs) groups on the pyridine ring are not mere decorations;
they play a crucial role in fine-tuning the molecule's properties:

o Methoxy Group: The 2-methoxy substituent significantly influences the electronic properties
of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution
(SNAr) reactions. This allows for the introduction of a wide range of other functional groups.
Furthermore, the methoxy group can be a key pharmacophoric element, forming hydrogen
bonds or occupying hydrophobic pockets in a protein target. It can also improve metabolic
stability and modulate the pharmacokinetic profile of a drug candidate.

o Methyl Group: The 4-methyl group provides a lipophilic handle that can be important for
binding to hydrophobic sub-pockets within a target protein. It also serves as a steric marker,
potentially orienting the molecule for optimal interaction with its biological target. From a
synthetic perspective, the methyl group can be a site for further functionalization, for
example, through oxidation to a carboxylic acid or halogenation.

Potential Research Applications and Synthetic
Pathways

Based on the analysis of its structural components, 2-Methoxy-4-methylnicotinonitrile can be
envisioned as a valuable precursor in several areas of research.
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Kinase Inhibitor Scaffolds

The nicotinonitrile moiety is a known hinge-binding motif in many kinase inhibitors.
Researchers could utilize 2-Methoxy-4-methylnicotinonitrile as a starting point for novel
inhibitors targeting various kinases implicated in cancer or inflammatory diseases.
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Caption: Workflow for developing kinase inhibitors.

GPCR Modulators and CNS-Active Agents
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The pyridine scaffold is prevalent in drugs targeting the central nervous system (CNS). The
lipophilicity and hydrogen bonding capacity of 2-Methoxy-4-methylnicotinonitrile make it a
suitable starting point for developing modulators of G-protein coupled receptors (GPCRS), such
as dopamine or serotonin receptors. The nitrile group can be reduced to a primary amine, a
common pharmacophore in many CNS drugs.
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 To cite this document: BenchChem. [Potential research applications of 2-Methoxy-4-
methylnicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122532#potential-research-applications-of-2-
methoxy-4-methylnicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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